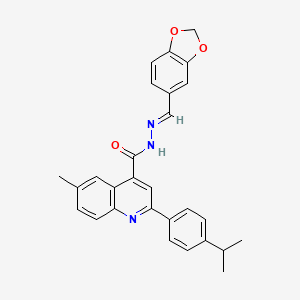
N-(3,4-dimethylphenyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-1-naphthylurea, commonly known as Urea-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
Urea-DMA has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Urea-DMA has also been investigated for its potential use as an antifungal agent, with promising results in inhibiting the growth of various fungal strains. In agriculture, Urea-DMA has been studied as a plant growth regulator, with the ability to enhance crop yield and quality. Additionally, Urea-DMA has shown potential in material science, with applications in the development of organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of Urea-DMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Urea-DMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In fungal cells, Urea-DMA is believed to inhibit the activity of chitin synthase, an enzyme involved in cell wall synthesis. This results in the disruption of cell wall integrity and ultimately cell death.
Biochemical and Physiological Effects
Urea-DMA has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In fungal cells, Urea-DMA has been shown to disrupt cell wall integrity, leading to the inhibition of cell growth and proliferation. Additionally, Urea-DMA has been shown to enhance plant growth and yield by regulating various physiological processes such as photosynthesis, respiration, and nutrient uptake.
実験室実験の利点と制限
Urea-DMA has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, with high purity and yield. Additionally, Urea-DMA exhibits potent biological activity, making it a valuable tool for studying various biological processes. However, Urea-DMA also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, Urea-DMA exhibits some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Urea-DMA. In medicine, further studies are needed to investigate its potential as an anticancer and antifungal agent, including in vivo studies. In agriculture, more research is needed to fully understand its mechanism of action as a plant growth regulator and to optimize its use in crop production. Additionally, Urea-DMA has potential applications in material science, and further studies are needed to explore its use in the development of organic semiconductors and optoelectronic devices.
合成法
Urea-DMA can be synthesized using a simple and efficient method involving the reaction of 3,4-dimethylaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain Urea-DMA in high purity and yield.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-16(12-14(13)2)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILPXLHTDUJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

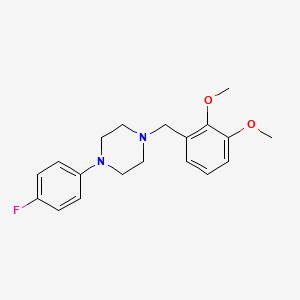
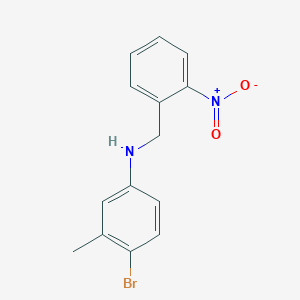
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)
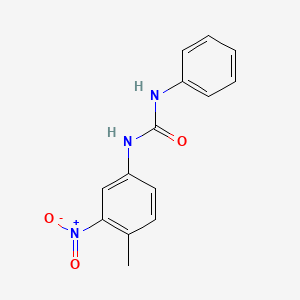
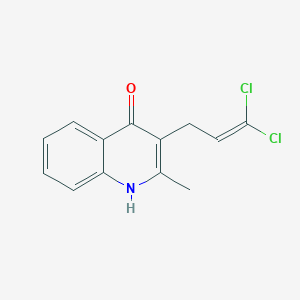
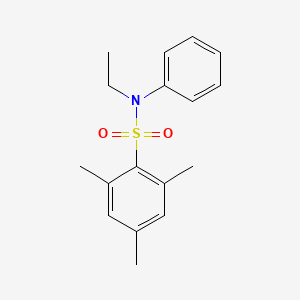
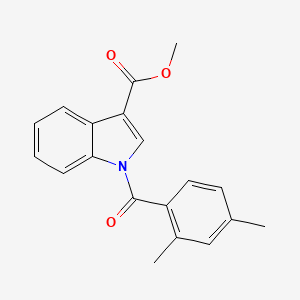

![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
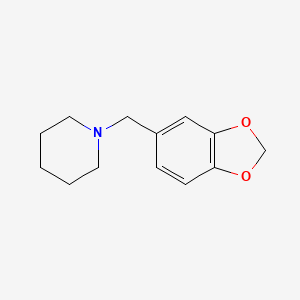
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
